molecular formula C27H23NO5 B11683842 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No.: B11683842
M. Wt: 441.5 g/mol
InChI Key: FIJRAIWSTKWCFM-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, methyl iodide, and benzoic anhydride. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Scientific Research Applications

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate can be compared with other indole derivatives such as:

    3-methyl-1-phenyl-1H-indole: Known for its anticancer properties.

    2-methyl-1H-indole-3-carboxylic acid: Studied for its antimicrobial activity.

    1H-indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

[3-acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C27H23NO5/c1-16-9-11-20(12-10-16)28-17(2)26(18(3)29)23-15-21(13-14-24(23)28)33-27(31)22-7-5-6-8-25(22)32-19(4)30/h5-15H,1-4H3

InChI Key

FIJRAIWSTKWCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C

Origin of Product

United States

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